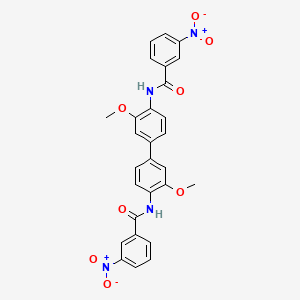

N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(3-nitrobenzamide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N’-(3,3’-diméthoxybiphényl-4,4’-diyl)bis(3-nitrobenzamide) est un composé organique complexe caractérisé par son noyau biphénylique substitué par des groupes méthoxy et nitrobenzamide

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N,N’-(3,3’-diméthoxybiphényl-4,4’-diyl)bis(3-nitrobenzamide) implique généralement les étapes suivantes :

Formation du noyau biphénylique : Le noyau biphénylique peut être synthétisé par une réaction de couplage de Suzuki entre le 3,3’-diméthoxybiphényl et un dérivé d’acide boronique approprié.

Introduction des groupes nitrobenzamide : Les groupes nitrobenzamide sont introduits par une réaction de substitution nucléophile, où le noyau biphénylique réagit avec le chlorure de 3-nitrobenzoyle en présence d’une base telle que la triéthylamine.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle, utilisant des réacteurs à flux continu pour garantir une production efficace et cohérente. Les conditions réactionnelles sont optimisées pour maximiser le rendement et la pureté, impliquant souvent des conditions de haute pression et de haute température.

Analyse Des Réactions Chimiques

Types de réactions

N,N’-(3,3’-diméthoxybiphényl-4,4’-diyl)bis(3-nitrobenzamide) subit plusieurs types de réactions chimiques, notamment :

Réduction : Les groupes nitro peuvent être réduits en amines à l’aide d’agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur au palladium.

Substitution : Les groupes méthoxy peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.

Réactifs et conditions courants

Réduction : Hydrogène gazeux, catalyseur au palladium sur carbone (Pd/C).

Substitution : Hydrure de sodium (NaH), diméthylformamide (DMF) comme solvant.

Produits principaux

Réduction : Le produit principal est le dérivé diamine correspondant.

Substitution : Selon le substituant introduit, divers dérivés biphényliques fonctionnalisés peuvent être obtenus.

Applications de la recherche scientifique

N,N’-(3,3’-diméthoxybiphényl-4,4’-diyl)bis(3-nitrobenzamide) a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.

Médecine : Étudié pour son potentiel en tant qu’agent anticancéreux en raison de sa capacité à interagir avec des cibles biologiques spécifiques.

Industrie : Utilisé dans la production de matériaux avancés, tels que les polymères et les colorants.

Applications De Recherche Scientifique

N-[3,3’-DIMETHOXY-4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3-NITROBENZAMIDE has diverse applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mécanisme D'action

Le mécanisme d’action de N,N’-(3,3’-diméthoxybiphényl-4,4’-diyl)bis(3-nitrobenzamide) implique son interaction avec des cibles moléculaires spécifiques. Les groupes nitrobenzamide peuvent interagir avec les enzymes et les protéines, inhibant potentiellement leur activité. Le noyau biphénylique assure une stabilité structurelle et facilite la liaison du composé à ses cibles.

Comparaison Avec Des Composés Similaires

Composés similaires

- N,N’-(3,3’-diméthyl-4,4’-biphényldiyl)bis(3-oxobutanamide)

- 1,1’-Biphényl, 3,3’-diméthoxy-

- Benzidine, 3,3’-diméthoxy-

Unicité

N,N’-(3,3’-diméthoxybiphényl-4,4’-diyl)bis(3-nitrobenzamide) est unique en raison de sa combinaison de groupes méthoxy et nitrobenzamide sur un noyau biphénylique. Cet arrangement structurel confère des propriétés chimiques et physiques distinctes, ce qui le rend adapté à des applications spécifiques que des composés similaires ne peuvent pas réaliser.

Propriétés

Formule moléculaire |

C28H22N4O8 |

|---|---|

Poids moléculaire |

542.5 g/mol |

Nom IUPAC |

N-[2-methoxy-4-[3-methoxy-4-[(3-nitrobenzoyl)amino]phenyl]phenyl]-3-nitrobenzamide |

InChI |

InChI=1S/C28H22N4O8/c1-39-25-15-17(9-11-23(25)29-27(33)19-5-3-7-21(13-19)31(35)36)18-10-12-24(26(16-18)40-2)30-28(34)20-6-4-8-22(14-20)32(37)38/h3-16H,1-2H3,(H,29,33)(H,30,34) |

Clé InChI |

GWTRFUFKRZNRHO-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Z)-2-(4-chloro-3-nitrophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11692959.png)

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B11692964.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B11692971.png)

![N-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11692985.png)

![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone](/img/structure/B11692986.png)

![N'-[(E)-(4-bromophenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692988.png)

![2-Hydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11692995.png)

![4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B11693002.png)

![N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-N-phenylacetamide](/img/structure/B11693009.png)

![4-[(2,5-Dimethoxyphenyl)amino]-2-(2-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B11693013.png)

![2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11693019.png)

![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11693020.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11693033.png)